molecular formula C21H12F6N2S B2913151 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 478245-79-3

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]nicotinonitrile

カタログ番号: B2913151
CAS番号: 478245-79-3
分子量: 438.39
InChIキー: FTVREKKWVCEICX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]nicotinonitrile is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a nicotinonitrile core, a privileged scaffold known for its prevalence in biologically active molecules. This core is further functionalized with a benzylsulfanyl linker and two aromatic rings, each substituted with a trifluoromethyl (-CF3) group. The inclusion of trifluoromethyl groups is a strategic design element that profoundly influences the compound's properties. These strongly electron-withdrawing substituents enhance metabolic stability by forming strong carbon-fluorine bonds, thereby blocking potential sites of oxidative metabolism. They also significantly increase the lipophilicity of the molecule, which can improve cell membrane permeability and bioavailability. Furthermore, the -CF3 group is a key pharmacophore known to enhance binding affinity and selectivity in drug-target interactions through electrostatic and hydrophobic effects . Compounds featuring pyridine derivatives and trifluoromethyl substitutions are extensively investigated across multiple therapeutic areas. Research into similar structures has shown potential in developing agents with antiviral, anticancer, and anti-inflammatory activities . The specific substitution pattern of this molecule makes it a valuable chemical tool for structure-activity relationship (SAR) studies , particularly in hit-to-lead optimization campaigns. It is suited for research focused on synthesizing novel small-molecule inhibitors and probing biological pathways where its distinct electronic and steric properties may elicit a desired pharmacological response. This product is provided for chemical and biological research purposes in laboratory settings only.

特性

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F6N2S/c22-20(23,24)15-5-1-3-13(9-15)12-30-19-18(11-28)17(7-8-29-19)14-4-2-6-16(10-14)21(25,26)27/h1-10H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVREKKWVCEICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=CC(=C2C#N)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Chemical Structure and Properties

The molecular structure of 2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]nicotinonitrile can be represented as follows:

  • Molecular Formula : C19H14F6N2S
  • Molecular Weight : 396.39 g/mol

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity, making it a subject of interest in drug design.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : A related compound showed effective inhibition against various Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis . This suggests that our compound may also possess similar antibacterial capabilities due to structural similarities.
  • Antifungal Activity : Compounds with trifluoromethyl substitutions have shown antifungal properties, particularly against strains like Aspergillus flavus and Candida albicans. The inhibition rates for these compounds were reported at MIC values as low as 15.62 μg/mL for A. flavus .

The mechanism by which these compounds exert their biological effects often involves:

  • Inhibition of Protein Synthesis : This is a common pathway for many antimicrobial agents, where the compound interferes with the bacterial ribosome, leading to cell death.
  • Biofilm Disruption : Some studies indicate that related compounds can disrupt biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria like Pseudomonas aeruginosa .

Case Studies

  • Case Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of a series of trifluoromethyl-substituted compounds against MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated an MIC of 0.381 μM for the most potent compound in comparison to traditional antibiotics like ciprofloxacin .
  • Case Study on Antifungal Properties :
    • Another investigation focused on the antifungal efficacy of related compounds against C. albicans, reporting a significant reduction in biofilm formation by up to 75% compared to untreated controls .

Table 1: Antimicrobial Activity Summary

Compound NameTarget OrganismMIC (μg/mL)Activity Type
Compound AStaphylococcus aureus15.625Antibacterial
Compound BEnterococcus faecalis62.5Antibacterial
Compound CAspergillus flavus15.62Antifungal
Compound DCandida albicans57.6Antifungal
MechanismDescription
Protein Synthesis InhibitionInterference with ribosomal function leading to cell death
Biofilm DisruptionInhibition of biofilm formation in pathogenic bacteria

類似化合物との比較

Table 1: Key Comparisons with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]nicotinonitrile C₂₆H₁₅F₆N₂S 526.47 Nicotinonitrile, -CF₃, -S- Research chemical; potential kinase inhibitor (inferred from analogs)
Giripladib (CAS 865200-20-0) C₄₁H₃₆ClF₃N₂O₄S 745.25 Indole, -CF₃, -SO₂NH-, benzoic acid Phase II clinical trials for pain/arthritis (Wyeth)
4-[3-(3-{[3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)phenyl]-2,5-dioxo-3-pyrrolidinyl}sulfanyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile C₃₆H₁₈F₆N₆O₄S₄ 840.82 Nicotinonitrile, -CF₃, -S-, pyrrolidinone Experimental compound; complex heterocyclic architecture
3-Trifluoromethylpyridine C₆H₄F₃N 147.10 Pyridine, -CF₃ Building block for agrochemicals/pharmaceuticals

Key Analysis

Core Structure Differences: The target compound’s nicotinonitrile core contrasts with Giripladib’s indole scaffold and simpler analogs like 3-trifluoromethylpyridine . Nicotinonitrile derivatives often exhibit improved π-π stacking interactions in biological targets compared to pyridine or indole systems. The sulfanyl (-S-) linker in the target compound differs from Giripladib’s sulfonamide (-SO₂NH-) group.

Trifluoromethyl (-CF₃) Effects :

  • Both the target compound and Giripladib incorporate -CF₃ groups, which enhance lipophilicity (logP ~4.5–5.5) and resistance to oxidative metabolism. However, the target compound’s dual -CF₃ substituents may increase steric hindrance compared to single -CF₃ analogs like 3-trifluoromethylpyridine .

Biological Activity: Giripladib’s indole-sulfonamide structure is optimized for protease-activated receptor 1 (PAR1) inhibition, critical in anti-inflammatory applications . In contrast, nicotinonitrile derivatives (e.g., the target compound) are frequently explored as kinase inhibitors (e.g., JAK3, EGFR) due to their ability to form hydrogen bonds with ATP-binding pockets .

Complexity and Synthetic Challenges: The compound in features dual pyrrolidinone-thienyl substituents, increasing synthetic complexity compared to the target compound. This complexity may limit scalability but could enhance selectivity in biological systems .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。